3-amino-N-benzyl-3-thioxopropanamide

説明

BenchChem offers high-quality 3-amino-N-benzyl-3-thioxopropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-benzyl-3-thioxopropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

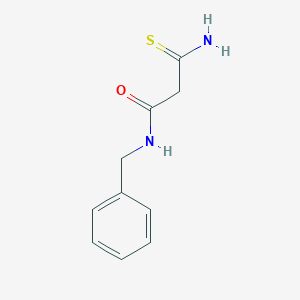

Structure

3D Structure

特性

IUPAC Name |

3-amino-N-benzyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c11-9(14)6-10(13)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUIMRBUFSIIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368662 | |

| Record name | 3-amino-N-benzyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102817-84-5 | |

| Record name | 3-amino-N-benzyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 3-amino-N-benzyl-3-thioxopropanamide

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-amino-N-benzyl-3-thioxopropanamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document deviates from rigid templates, instead offering a narrative built on scientific integrity and logical progression, mirroring the process of discovery in a real-world laboratory setting. Every analytical step is detailed with the underlying causality, ensuring a self-validating and authoritative approach to confirming the molecular structure.

Foundational Analysis: Establishing the Molecular Blueprint

The initial step in the structural elucidation of a novel compound is to ascertain its fundamental properties. For 3-amino-N-benzyl-3-thioxopropanamide, this involves determining its molecular formula and identifying the functional groups present.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

High-resolution mass spectrometry is the cornerstone for determining the precise molecular weight and, consequently, the molecular formula of a compound.[1][2]

Predicted High-Resolution Mass Spectrometry Data for 3-amino-N-benzyl-3-thioxopropanamide (C₁₀H₁₂N₂OS)

| Ion Species | Predicted m/z |

| [M+H]⁺ | 209.0743 |

| [M+Na]⁺ | 231.0562 |

| [M-H]⁻ | 207.0597 |

Table 1: Predicted m/z values for common adducts of 3-amino-N-benzyl-3-thioxopropanamide.

The observation of a protonated molecule [M+H]⁺ at a high resolution m/z of 209.0743 would strongly suggest a molecular formula of C₁₀H₁₂N₂OS. This is a critical first piece of the structural puzzle.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and any common adducts. Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Glimpse into Functionality

FTIR spectroscopy provides invaluable information about the functional groups present in a molecule by identifying characteristic vibrational frequencies.[3][4][5]

Predicted Infrared (IR) Absorption Bands for 3-amino-N-benzyl-3-thioxopropanamide

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3500 | Medium, Broad | N-H stretching (primary amine and secondary amide) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | Aliphatic C-H stretching |

| ~1640 | Strong | C=O stretching (amide I band) |

| ~1540 | Medium | N-H bending (amide II band) |

| ~1250 | Strong | C=S stretching (thioamide) |

| 1450-1600 | Medium-Weak | Aromatic C=C stretching |

| 690-770 | Strong | Aromatic C-H bending (monosubstituted benzene) |

Table 2: Predicted characteristic IR absorption bands for the key functional groups in 3-amino-N-benzyl-3-thioxopropanamide.

The presence of strong absorptions corresponding to N-H, C=O, and C=S stretching vibrations would provide strong evidence for the presence of primary amine, secondary amide, and thioamide functional groups, respectively.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: Place a small, solid sample of the purified compound directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[6][7][8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments is essential for unambiguous structure determination.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[9]

Predicted ¹H NMR Spectral Data for 3-amino-N-benzyl-3-thioxopropanamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~8.50 | broad singlet | 1H | Amide N-H |

| ~7.80 | broad singlet | 2H | Amine N-H₂ |

| 4.50 | doublet | 2H | Benzyl CH₂ |

| 3.40 | singlet | 2H | Methylene CH₂ adjacent to thioamide |

Table 3: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for 3-amino-N-benzyl-3-thioxopropanamide.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Spectral Data for 3-amino-N-benzyl-3-thioxopropanamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=S (Thioamide) |

| ~170 | C=O (Amide) |

| 138 | Quaternary Aromatic Carbon (C-CH₂) |

| 129 | Aromatic CH |

| 128 | Aromatic CH |

| 127 | Aromatic CH |

| ~50 | Methylene CH₂ adjacent to thioamide |

| ~45 | Benzyl CH₂ |

Table 4: Predicted ¹³C NMR chemical shifts for 3-amino-N-benzyl-3-thioxopropanamide.

Experimental Protocol: 1D NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 0-220 ppm.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments, such as HSQC and HMBC, are crucial for establishing the connectivity between protons and carbons, thereby assembling the molecular fragments into a complete structure.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.

The Definitive Proof: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional molecular structure, including the absolute configuration if the molecule is chiral.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

The Elucidation Workflow: A Logical Progression

The structural elucidation of 3-amino-N-benzyl-3-thioxopropanamide follows a logical and systematic workflow, ensuring that each piece of evidence builds upon the last to provide a comprehensive and validated molecular structure.

Conclusion

The structural elucidation of 3-amino-N-benzyl-3-thioxopropanamide is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By systematically employing mass spectrometry, infrared spectroscopy, a suite of one- and two-dimensional NMR experiments, and potentially X-ray crystallography, a complete and unambiguous molecular structure can be determined. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently approach the structural characterization of this and other novel small molecules.

References

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Neufeld, R., & Stalke, D. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature protocols, 9(3), 643–660. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

-

Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

University of Colorado Boulder, Organic Chemistry. (n.d.). Intro to Mass Spectrometry. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2014, April 10). Calculating Empirical and Molecular Formula: What is a mass spectrometer? Retrieved from [Link]

-

ResearchGate. (2014, December 15). How do I find molecular formulas from a mass spectrum? Retrieved from [Link]

- Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Springer.

-

NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]

-

de Graaf, R. A., Klomp, D. W. J., & Lu, M. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5), e3518. Retrieved from [Link]

-

Hawkins, C. E., & Smith, A. K. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 97, 359-366. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. IR spectra prediction [cheminfo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Visualizer loader [nmrdb.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-amino-N-benzyl-3-thioxopropanamide

Molecular Structure and Spectroscopic Overview

3-amino-N-benzyl-3-thioxopropanamide (C10H12N2OS) is a bifunctional molecule containing a thioamide and a secondary amide linked by a methylene bridge.[1] The presence of a benzyl group, a primary thioamide, and an N-substituted amide dictates a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis and assessing its purity.

Molecular Structure Diagram

Caption: Molecular structure of 3-amino-N-benzyl-3-thioxopropanamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The predicted spectrum of 3-amino-N-benzyl-3-thioxopropanamide will exhibit distinct signals for the aromatic, benzyl, methylene, and amide/thioamide protons.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Benzyl) | 7.20 - 7.40 | m | - |

| Benzyl-CH₂ | ~4.35 | d | ~6.0 |

| Methylene-CH₂ | ~3.50 | s | - |

| Amide-NH | ~8.50 | t | ~6.0 |

| Thioamide-NH₂ | 9.00 - 9.50 | br s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.20 - 7.40 ppm): The five protons of the benzyl group are expected to resonate in the aromatic region as a complex multiplet.

-

Benzyl-CH₂ (~4.35 ppm): The two benzylic protons will appear as a doublet due to coupling with the adjacent amide proton.

-

Methylene-CH₂ (~3.50 ppm): The two protons of the methylene bridge between the carbonyl and thiocarbonyl groups are expected to be a singlet, as they lack adjacent protons for coupling.

-

Amide-NH (~8.50 ppm): The amide proton will likely appear as a triplet due to coupling with the two benzylic protons.

-

Thioamide-NH₂ (9.00 - 9.50 ppm): The two protons of the primary thioamide will be downfield and likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential for restricted rotation around the C-N bond.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S (Thioamide) | 195 - 205 |

| C=O (Amide) | 168 - 172 |

| Aromatic-C (Benzyl, C1) | ~139 |

| Aromatic-C (Benzyl, CH) | 127 - 129 |

| Methylene-CH₂ | 45 - 50 |

| Benzyl-CH₂ | 42 - 46 |

Interpretation of the ¹³C NMR Spectrum:

-

Thiocarbonyl Carbon (195 - 205 ppm): The carbon of the C=S group is significantly deshielded and will appear far downfield.

-

Carbonyl Carbon (168 - 172 ppm): The amide carbonyl carbon is also deshielded but resonates at a higher field than the thiocarbonyl carbon.

-

Aromatic Carbons (127 - 139 ppm): The six carbons of the benzyl ring will produce four distinct signals: one for the quaternary carbon attached to the methylene group and three for the protonated aromatic carbons.

-

Methylene and Benzyl Carbons (42 - 50 ppm): The aliphatic carbons of the methylene bridge and the benzylic CH₂ group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide & Thioamide) | 3100 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| C=S Stretch (Thioamide) | 1200 - 1250 | Medium-Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

Interpretation of the IR Spectrum:

-

The presence of both amide and thioamide groups will be clearly indicated by the N-H stretching vibrations and the strong C=O and C=S stretching bands.

-

The distinction between the amide and thioamide is confirmed by the Amide I (primarily C=O stretch) and the characteristic thioamide band (C=S stretch).

-

Aromatic and aliphatic C-H stretches will also be present, confirming the hydrocarbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 209.0743 |

| [M+Na]⁺ | 231.0562 |

| Molecular Formula | C₁₀H₁₂N₂OS |

| Monoisotopic Mass | 208.0670 Da |

Interpretation of the Mass Spectrum:

-

The molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule ([M+H]⁺), will confirm the molecular weight of the compound.[1]

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation patterns can provide further structural information. Expected fragmentation would involve cleavage of the amide and thioamide bonds, as well as loss of the benzyl group.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis and spectroscopic validation of a target compound.

Standardized Experimental Protocols

A. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

B. IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

C. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

For HRMS, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.

-

Conclusion

The spectroscopic characterization of 3-amino-N-benzyl-3-thioxopropanamide is achievable through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide provides a detailed predictive framework for the expected spectral data and standardized protocols for their acquisition. The successful correlation of empirical data with these predictions will provide unambiguous confirmation of the molecule's structure and purity, which is a critical step in any research or development endeavor involving this compound.

References

-

Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from The Royal Society of Chemistry. [Link]

-

Semantic Scholar. (n.d.). Contenido. Retrieved from Semantic Scholar. [Link]

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from MDPI. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-benzyl-2-cyano-3-dimethylaminoacrylamide. Retrieved from PrepChem.com. [Link]

-

PubChemLite. (n.d.). 3-amino-n-benzyl-3-thioxopropanamide (C10H12N2OS). Retrieved from PubChemLite. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

-

ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from ResearchGate. [Link]

-

NIH. (n.d.). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Retrieved from NIH. [Link]

Sources

A Comprehensive Technical Guide to 3-amino-N-benzyl-3-thioxopropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-amino-N-benzyl-3-thioxopropanamide, a thioamide-containing compound of interest in synthetic chemistry and medicinal research. This document consolidates critical information regarding its chemical identity, physicochemical properties, and analytical characterization. While specific, detailed synthetic protocols for this exact molecule are not widely published, this guide presents a logical, well-established synthetic approach based on analogous chemical transformations. The methodologies outlined herein are designed to be self-validating, providing researchers with the foundational knowledge to synthesize, purify, and characterize this compound and its derivatives.

Chemical Identity and Core Properties

3-amino-N-benzyl-3-thioxopropanamide is a bifunctional organic molecule featuring a primary thioamide group and a secondary amide linked to a benzyl substituent. Understanding its fundamental identifiers is the first step in any research endeavor.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂OS | [1] |

| Molecular Weight | 208.28 g/mol | |

| Monoisotopic Mass | 208.06703 Da | [1] |

| IUPAC Name | 3-amino-N-benzyl-3-sulfanylidenepropanamide | [1] |

| CAS Number | 102817-84-5 | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CC(=S)N | [1] |

| InChI Key | AEUIMRBUFSIIFH-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Characteristics

Publicly available experimental data on the physicochemical properties of this specific compound is limited. The following table summarizes key properties predicted by computational models, which are crucial for planning experiments, including reaction setup, purification, and formulation.

| Property | Predicted Value | Notes |

| XlogP | 0.8 | Indicates moderate lipophilicity, suggesting potential solubility in organic solvents.[1] |

| Melting Point | Not available | Expected to be a solid at room temperature based on its molecular weight and functional groups. |

| Boiling Point | Not available | Likely to decompose upon heating to high temperatures. |

| Solubility | Not available | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. |

Synthesis and Purification Workflow

Proposed Synthetic Pathway: Conceptual Overview

The synthesis can be envisioned as a two-step process starting from commercially available reagents. The key is the formation of the N-benzyl amide bond, followed by the conversion of a nitrile or ester to a primary thioamide. An alternative, more common approach for analogous structures is the direct reaction of a β-keto ester derivative with benzylamine and a thionating agent.

Representative Experimental Protocol

This protocol describes a plausible synthesis route. Note: This is a representative method and may require optimization.

Step 1: Synthesis of N-benzyl-3-oxopropanamide

-

To a solution of ethyl 3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add benzylamine (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The driving force is the formation of the stable amide bond.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude N-benzyl-3-oxopropanamide by recrystallization or column chromatography.

Step 2: Thionation to yield 3-amino-N-benzyl-3-thioxopropanamide

-

Dissolve the N-benzyl-3-oxopropanamide (1.0 eq) in an anhydrous, inert solvent like toluene or dioxane.

-

Add a thionating agent, such as Lawesson's reagent (0.5 eq), to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the conversion of the ketone to the thioamide by TLC.

-

After cooling, the reaction is typically quenched by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification

-

The crude product should be purified using flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

-

Combine the fractions containing the pure product and remove the solvent to yield 3-amino-N-benzyl-3-thioxopropanamide.

Workflow Visualization

The following diagram illustrates the proposed synthesis and purification workflow.

Caption: Proposed workflow for synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed.

Standard Analytical Workflow

-

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is a suitable method. The predicted m/z for the protonated molecule [M+H]⁺ is 209.07431.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons in different chemical environments (aromatic, methylene, amide, etc.) and their connectivity through spin-spin coupling.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the characteristic thiocarbonyl (C=S) carbon signal which typically appears downfield.

-

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=S stretching (thioamide).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound.

Analytical Logic Diagram

This diagram outlines the logical flow for validating the final compound.

Caption: Logical workflow for analytical validation.

Potential Applications and Research Context

Thioamides are important structural motifs in medicinal chemistry. They are often used as isosteres for amides, offering different physicochemical properties such as improved metabolic stability or altered hydrogen bonding capacity. While specific biological activities for 3-amino-N-benzyl-3-thioxopropanamide are not documented, its structure suggests potential applications in areas such as:

-

Enzyme Inhibition: The thioamide group can act as a zinc-binding group or participate in unique interactions within enzyme active sites.

-

Scaffold for Library Synthesis: It can serve as a versatile building block for creating libraries of more complex molecules for drug discovery screening.

-

Material Science: Thioamide-containing molecules can have interesting properties for the development of novel polymers or coordination complexes.

Safety and Handling

As with any research chemical, 3-amino-N-benzyl-3-thioxopropanamide should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

PubChem. 3-amino-n-benzyl-3-thioxopropanamide (C10H12N2OS). [Link]

Sources

An Inquiry into CAS Number 102817-84-5: A Versatile but Enigmatic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of chemical compounds, CAS number 102817-84-5 represents a molecule with potential, yet one that remains largely unexplored in the public scientific domain. Identified as N-Benzyl-2-carbamothioylacetamide, this compound is commercially available and noted by suppliers as a "versatile small molecule scaffold"[1]. Its chemical structure, featuring a thioacetamide moiety linked to a benzyl group, suggests the possibility of diverse biological activities. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in our understanding of its pharmacological properties and potential applications. This guide, therefore, serves not as an exhaustive review of established data, but as a foundational document outlining the known chemical identity of CAS 102817-84-5 and a prospective look into the research avenues that could elucidate its biological significance.

Chemical Identity and Properties

A clear understanding of a compound's physical and chemical properties is the cornerstone of any research endeavor. For CAS 102817-84-5, the following information has been compiled from various chemical databases.

| Property | Value | Source |

| CAS Number | 102817-84-5 | [1][][3] |

| IUPAC Name | N-Benzyl-2-carbamothioylacetamide | Multiple Sources |

| Molecular Formula | C10H12N2OS | [1][3] |

| Molecular Weight | 208.28 g/mol | [1][3] |

| Purity | Min. 95% | [1] |

The presence of both a hydrogen bond donor (the amide and thioamide protons) and acceptor (the carbonyl and thiocarbonyl groups), along with a lipophilic benzyl group, gives this molecule a chemical profile that could facilitate interactions with a variety of biological targets.

The Unexplored Biological Landscape

Despite its availability and categorization as a versatile scaffold, there is a notable absence of published research detailing the biological activity of N-Benzyl-2-carbamothioylacetamide. Searches of prominent scientific databases did not yield studies on its mechanism of action, therapeutic applications, or even preliminary biological screening results. This presents both a challenge and an opportunity for the scientific community. The challenge lies in the lack of a starting point for investigation. The opportunity, however, is the potential for novel discoveries.

Given the structural motifs present in CAS 102817-84-5, one could hypothesize potential areas of investigation. For instance, thioacetamide-containing compounds have been explored for a range of biological activities, including antimicrobial and anti-inflammatory properties[4][5]. The acylhydrazone-like structure also hints at a wide array of potential pharmacological effects, from antimicrobial and antiviral to cytotoxic activities[6].

A Roadmap for Future Research: Proposed Experimental Workflows

For researchers interested in exploring the biological potential of CAS 102817-84-5, a structured, multi-pronged approach is recommended. The following outlines a hypothetical experimental workflow designed to systematically characterize the compound's bioactivity.

Phase 1: Initial Screening for Biological Activity

The first step is to cast a wide net to identify any potential biological effects. This can be achieved through a series of in vitro assays.

Proposed Experimental Workflow: Initial Bioactivity Screening

Caption: A proposed workflow for the initial biological screening of CAS 102817-84-5.

Step-by-Step Protocol: Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., HCT-116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of CAS 102817-84-5 in DMSO. Create a series of dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Mechanism of Action Studies

Should the initial screening reveal promising activity, the next phase would be to elucidate the compound's mechanism of action.

Logical Flow for Mechanism of Action Studies

Caption: A logical progression for investigating the mechanism of action following a positive screening result.

Conclusion

N-Benzyl-2-carbamothioylacetamide (CAS 102817-84-5) stands as a chemical entity with untapped potential. While its current profile in the scientific literature is sparse, its chemical structure suggests that it could be a valuable starting point for the development of novel therapeutic agents. The proposed research roadmap provides a framework for systematically exploring its biological activities and uncovering its mechanism of action. Such endeavors are essential to transforming this enigmatic scaffold into a well-characterized compound with potential applications in drug discovery and development. The scientific community is encouraged to undertake these investigations to shed light on the true potential of this versatile molecule.

References

- Chemsrc. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU_7AupOn0RBa1uf8fmQyWI8-TnrAzndS0bd4NAq9Yaf0BZvQgb0hZGlFihuU-DXnPrAL5nuA57NfDjqIfQyT3oOCUgEILXYaEKBt9zPvFWPakjSaFIfjk5R86uPSkye54bFo1w5Vh5hh98LSrmema

- BOC Sciences. Main Product. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGJpVsB5QZgJfofzeLXhVDQMJ2Nvk9xlPiB0ePgIMdXMo9PWHKuDkm1ml9o1CdPWho0krmXUx9Zi79lwpr9pKujrVXkBMZAg8Sdq-pJGnyibEj-o0l1-qQGuDzQO0uCVRqwiB8HppTl_T6OwvQV2QIC1ouJiNkf-G0D6uObl68giyK3rk25bNjwOVsTDT0ta2ovBs53ZeOf6XWaabX7Q0ak4Ndd7ZTcCV4XJVrrHA7A9prQFSa2AEZ4mI=

- CymitQuimica. TR-A556318 - n-4-carbamothioylphenylacetamide | 4714-68-5. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd0fAHZzOSmLa67SX5TVIqbekzQ6Jqf4c6IoP5pU0NOJCzAb05fREPyNAvLUuaHfhN-e_dMLeWPqDqTI5RNuTnXp6_Gg3Py4e68925fcSelx-kLcGBPXRwoEmZr5u19h5YhdH8-CgcCjush4gLNFtwiUtvaninqYo8rrK5KqEfEEh8xe8g1XdzbyPnXO3g-Na62Ik=

- Chemsrc. 3-Amino-N-benzyl-N-methylbenzamide | CAS#:865610-58-8. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMtlXRKXhq7hXi5Ns7cpwme-Zr-OoGVTywV-74Y1J08L5Hmk9HRKbMAp5c5zuOuiXFGo-eEmHYyq8rnJHrBn5Engmj9yoDtLh4yXEySwu2uv_pB9vLBMmNLiy2u_Lh4h0NLDTIS5294dAWwyEtAJEitw==

- AA Blocks. A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. (2019, November 28). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBiQEs6x4lNdONH4Og-TshM2Dag7aSk7Za_-J_G7TdUB77S9GAHNzScMbkmPUGP4kfFJyI3mGtxmmRrPD7DPz8mkRnlbMuUsxDIStFy6L1Z_DRK0BcoDK0okU6

- CymitQuimica. CAS 19408-84-5: dihydrocapsaicin. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm5zicSp5EuU0VjhWRe7DSF9amCmGzOB_7J16tsXMcbVkc7e58o4fPTqjn0aU75_t2FOpxAhH9cgDQcSQ8teJr_Il4qmzc-qMkXHWxIilPozqzchx1sZ5HUfMbB4VAvjCvRTU=

- PubMed. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXqcZM95VdgT_UMML1L-_bFVu-p65dCsBeXPPnwiVrNwlIqt2mbKoAW_8AKkYiR6G3uN1iEBkQGHjy-rExUpHg7VjkCMGPQ1E2l4aJ3YMrehjfy5dEHQ_3VwZUXplye6mEtBse

- NIH. Studies on the mechanisms of action of MR33317 - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcRtNtQ8uoKOhIzP1JE4ca-mxIPALuIqeUKlDiSu47NAQarlEDGRjuXVbtFAKwibbu_1iMyfA3KVKxd7kVl_ZEQynk9tyZUwG6Zx9gPYUH530_0WAMjAOAMTWfR35QUwKDJmp1RYBOWtvXVQC6

- PubMed. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-9JTzVN6-SzUheSKaQQDSFHv1-mjs8icF9_uCVMUEzOKQgxAb8Z9JZ3SQD3uqDP2c91GNfcPqZawydpPV6O_UuP90j0fYAO5hXWLwFVqvqWC8AmkxGP3b90VADvnTanFNCdHk

- MDPI. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr29qKmYUWZ2GvDizC5QU_25tIemqTOm6-Gn95L-Hqwr0WuprlCDKheexqPC1A2MSRYqmYNaKBBVbSr-kuYpJ2X6Szdy1ncSZVagujSMUGpzuOrZrRSixy5YyOdjb7HQ6W4w==

- PubMed. Acylhydrazones and Their Biological Activity: A Review. (2022, December 9). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYvCmbIahqGvMsf4tnps1GOx5My-V78m1UwGnHZHk7RzsVpjg9V6XA9GvdZG_eEu-B0CpFK71Ee3vdAxkIDyAIW4hbp_QNO3aLxZhg9Q205G4zPuyJFnd8DXO6lbzsZeoosMw_

Sources

- 1. TR-A556318 - n-4-carbamothioylphenylacetamide | 4714-68-5 [cymitquimica.com]

- 3. aablocks.com [aablocks.com]

- 4. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata | MDPI [mdpi.com]

- 6. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticonvulsant potential of thioxopropanamide derivatives

An In-depth Technical Guide to the Anticonvulsant Potential of Thioxopropanamide Derivatives

Abstract

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs).[1][2] This necessitates the urgent development of novel therapeutic agents with improved efficacy and better safety profiles.[3] Thioxopropanamide derivatives have emerged as a promising chemical scaffold for the discovery of new anticonvulsant agents. This technical guide provides a comprehensive overview for researchers and drug development professionals on the evaluation of these derivatives. It covers the rationale for their investigation, potential mechanisms of action, and detailed, field-proven protocols for their preclinical screening. The guide emphasizes a systematic workflow, from initial in vivo assessment of anticonvulsant efficacy using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to crucial neurotoxicity evaluation via the rotarod test. By synthesizing established methodologies with the underlying pharmacological principles, this document serves as a self-validating framework for identifying and advancing lead candidates from the thioxopropanamide class.

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy is characterized by a predisposition to generate recurrent, unprovoked seizures, stemming from an imbalance between excitatory and inhibitory signaling in the brain.[4] While a range of AEDs exists, they are often associated with significant side effects, and approximately 30% of patients continue to experience seizures, a condition known as drug-resistant epilepsy.[2][5] This treatment gap drives the search for new chemical entities that can offer superior seizure control, a wider therapeutic window, and novel mechanisms of action.[6] Thioxopropanamide derivatives represent a class of compounds with structural features that suggest potential interaction with key neurological targets, making them a compelling focus for modern anticonvulsant research.

The Thioxopropanamide Scaffold: Core Structure and Synthesis

The thioxopropanamide core provides a versatile backbone for chemical modification. The structure allows for systematic alterations, particularly on the aromatic rings, to explore the structure-activity relationship (SAR) and optimize anticonvulsant properties.

Caption: Core chemical scaffold of thioxopropanamide derivatives.

The synthesis of these compounds typically involves multi-step reactions, often beginning with the formation of a substituted aniline precursor, followed by reaction with a thioxo-functionalized propanoyl chloride or a related synthetic equivalent. The specific synthetic route can be adapted to introduce a wide variety of substituents at the R1 and R2 positions, allowing for a thorough exploration of the chemical space to identify key pharmacophoric features.

Plausible Mechanisms of Action (MoA)

While the specific molecular targets of thioxopropanamide derivatives are a subject of ongoing investigation, their anticonvulsant effects likely arise from modulating the balance of neuronal excitation and inhibition. The primary mechanisms of action for most established AEDs fall into three main categories.[4][7]

-

Modulation of Voltage-Gated Ion Channels: Many AEDs, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels, which reduces the ability of neurons to fire high-frequency action potentials.[4][7] Others target calcium channels.

-

Enhancement of GABA-Mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Drugs can enhance GABAergic transmission by acting as allosteric modulators of the GABA-A receptor (like benzodiazepines) or by inhibiting GABA reuptake or metabolism.[4][5]

-

Attenuation of Glutamate-Mediated Excitation: Glutamate is the main excitatory neurotransmitter. Blocking its receptors (e.g., NMDA, AMPA) can reduce the hyperexcitability that leads to seizures.[4]

Preliminary studies on related compounds suggest that some derivatives may exert their effects through interactions with the GABA-A receptor, but this requires empirical validation for each new analog.[3]

Preclinical Evaluation Workflow

A robust and systematic preclinical evaluation is critical to identify promising anticonvulsant candidates. The workflow is designed to first establish efficacy in validated seizure models and then assess the compound's safety margin by measuring neurotoxicity.

Caption: Systematic workflow for preclinical anticonvulsant screening.

In Vivo Anticonvulsant Screening

The initial screening phase utilizes two well-validated rodent seizure models that are highly predictive of clinical efficacy against different seizure types.[8][9]

-

Rationale: The MES test is a benchmark model for identifying agents effective against generalized tonic-clonic seizures.[9] It evaluates a compound's ability to prevent the spread of seizure activity.

-

Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.

-

Methodology:

-

Animal Selection: Use adult male mice (e.g., Swiss albino, 20-25g). Acclimatize animals for at least 72 hours before the experiment.

-

Grouping: Divide animals into groups (n=6-8 per group).

-

Group I: Vehicle Control (e.g., 10% DMSO in saline, i.p.).

-

Group II: Positive Control (e.g., Phenytoin, 25 mg/kg, i.p.).

-

Group III-V: Test Compound at various doses (e.g., 30, 100, 300 mg/kg, i.p.).[10]

-

-

Dosing: Administer the vehicle, positive control, or test compound. The experiment is conducted at the time of peak effect, typically 30-60 minutes post-administration.[11]

-

Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes. A drop of saline on the electrodes ensures good electrical contact.

-

Endpoint: Observe the animal for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. Abolition of the THLE is considered the endpoint of protection.

-

Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.

-

-

Rationale: This chemical-induced seizure model is highly effective for identifying compounds that can treat myoclonic and absence seizures.[9][12] It assesses a compound's ability to elevate the seizure threshold.

-

Apparatus: Observation chambers, syringes, stopwatch.

-

Methodology:

-

Animal Selection and Grouping: Follow the same procedure as in the MES test. A common positive control for this model is Diazepam (e.g., 4 mg/kg, i.p.).[3]

-

Dosing: Administer the vehicle, positive control, or test compound intraperitoneally.

-

Induction: After the appropriate pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.[3]

-

Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.

-

Endpoint: The primary endpoint is the absence of generalized clonic-tonic seizures. The latency to the first convulsion can also be recorded as a secondary measure.

-

Analysis: Calculate the percentage of animals protected from seizures in each group and determine the ED50.

-

Neurotoxicity Assessment

An ideal anticonvulsant should be effective at doses that do not cause neurological impairment. The rotarod test is the standard for assessing motor coordination deficits.[13][14]

-

Rationale: This test evaluates motor incoordination, a common side effect of centrally acting drugs.[15][16] It helps determine the therapeutic index of a test compound.

-

Apparatus: A rotating rod apparatus (rotarod), typically 3-5 cm in diameter, with adjustable speed (e.g., 15-25 rpm).

-

Methodology:

-

Training: Prior to the experiment, train the mice to remain on the rotating rod for a set period (e.g., 60-120 seconds). Only animals that successfully complete the training are used.

-

Grouping and Dosing: Use the same grouping and dosing strategy as in the efficacy tests.

-

Testing: At the time of peak drug effect (e.g., 30-60 minutes post-injection), place each mouse on the rotating rod.

-

Endpoint: Record the time the animal remains on the rod. A fall from the rod within a predefined cutoff time (e.g., 60 seconds) is considered an indication of neurotoxicity.

-

Analysis: Calculate the percentage of animals in each group that fail the test. Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, using probit analysis.

-

Data Interpretation

The ultimate goal of this screening cascade is to identify compounds with a high therapeutic index.

-

ED50 (Median Effective Dose): The dose of a compound that protects 50% of the animals from the induced seizure (in either the MES or scPTZ test).

-

TD50 (Median Toxic Dose): The dose of a compound that causes motor impairment in 50% of the animals (in the rotarod test).

-

Protective Index (PI): Calculated as the ratio of TD50 to ED50 (PI = TD50 / ED50). A higher PI value indicates a wider safety margin, signifying that the effective dose is much lower than the toxic dose.[17][18] This is a critical parameter for selecting lead candidates.

Data Summary and Lead Optimization

The data from these experiments should be systematically organized to facilitate comparison between different derivatives and guide the next steps in the drug discovery process.

| Compound ID | R1-Substituent | R2-Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) |

| TXP-01 | 4-Cl | H | 45.2 | >300 | >300 | >6.6 |

| TXP-02 | 4-F | H | 51.8 | 125.5 | >300 | >5.8 |

| TXP-03 | 4-OCH3 | H | 89.1 | 210.3 | >300 | >3.4 |

| TXP-04 | 4-Cl | 2-CH3 | 33.7 | 98.4 | 250.1 | 7.4 |

| Phenytoin | - | - | 9.5 | Inactive | 68.5 | 7.2 |

| Diazepam | - | - | Inactive | 4.1 | 15.3 | 3.7 |

| Note: This table contains hypothetical data for illustrative purposes. |

Conclusion and Future Directions

The systematic evaluation of thioxopropanamide derivatives offers a promising avenue for the discovery of novel anticonvulsant therapies. The workflow detailed in this guide—combining the MES and scPTZ seizure models with the rotarod test for neurotoxicity—provides a robust and validated framework for identifying lead compounds with both high efficacy and a favorable safety margin.

Future research should focus on:

-

Mechanism of Action Studies: Utilizing in vitro techniques like patch-clamp electrophysiology to identify the specific molecular targets of the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.

-

Chronic Seizure Models: Testing lead compounds in more complex, chronic models of epilepsy (e.g., the kindling model) to confirm sustained efficacy.[9]

By adhering to this rigorous, multi-faceted evaluation strategy, the scientific community can effectively explore the therapeutic potential of the thioxopropanamide scaffold and accelerate the development of the next generation of antiepileptic drugs.

References

-

White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]

-

Stefan, H., & Feuerstein, T. J. (2007). Novel anticonvulsant drugs. Pharmacology & therapeutics, 113(1), 165–185. [Link]

-

White, H. S. (2003). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy research, 56(1), 1-13. [Link]

-

Upton, N. (1994). Mechanisms of action of new antiepileptic drugs: rational design and serendipitous findings. Trends in pharmacological sciences, 15(12), 456–463. [Link]

-

Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

-

Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

-

Löscher, W., & Schmidt, D. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European neuropsychopharmacology, 15(6), 609-616. [Link]

-

Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]

-

Stefan, H., & Feuerstein, T. J. (2007). Novel anticonvulsant drugs. ResearchGate. [Link]

-

Slideshare. (2016). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]

-

Fisher, J. (2014). Mechanisms of action of antiepileptic drugs. American journal of health-system pharmacy, 71(1), 45-51. [Link]

-

Capacio, B. R., Harris, L. W., Anderson, D. R., Lennox, W. J., & Gales, V. (1992). Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning. OSTI.GOV. [Link]

-

Capacio, B. R., Harris, L. W., & Anderson, D. R. (1992). Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning. Journal of toxicology and environmental health, 36(3), 203-214. [Link]

-

Fassihi, A., et al. (2021). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Derivatives. Brieflands. [Link]

-

Singh, N., et al. (2015). Synthesis and Evaluation of Anticonvulsant Activity of Thioxoquinazolinone Derivatives. ResearchGate. [Link]

-

Arndt, S., et al. (2007). Rotarod impairment: catalepsy-like screening test for antipsychotic side effects. Naunyn-Schmiedeberg's archives of pharmacology, 376(3), 195-201. [Link]

-

Pandeya, S. N., et al. (2003). Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides. European journal of pharmaceutical sciences, 20(3), 341-346. [Link]

-

Kumar, A., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Central nervous system agents in medicinal chemistry, 13(3), 159-165. [Link]

-

Fassihi, A., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in pharmaceutical sciences, 12(4), 275. [Link]

-

Reddy, D. S., et al. (2018). In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract. Pharmacognosy research, 10(4), 416. [Link]

-

Kumar, R., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(16), 4983. [Link]

-

Bialer, M., et al. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & medicinal chemistry, 16(11), 6125-6134. [Link]

-

Liu, C., et al. (2015). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Archiv der Pharmazie, 348(1), 48-56. [Link]

-

Abram, M., et al. (2022). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]

Sources

- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. brieflands.com [brieflands.com]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. Novel anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 12. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Enaminone Anticonvulsants: A Technical Guide for Drug Development Professionals

Introduction: The Unmet Need in Epilepsy Treatment and the Promise of Enaminones

Epilepsy, a neurological disorder affecting millions globally, is characterized by recurrent seizures that can significantly impair a patient's quality of life.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients, estimated to be around one-third, suffer from pharmacoresistant epilepsy, failing to achieve adequate seizure control with current treatment regimens.[1][2] This pressing clinical need fuels the ongoing search for novel anticonvulsant agents with improved efficacy, better side-effect profiles, and novel mechanisms of action.

Enaminones, a class of organic compounds characterized by a conjugated system of an amine, a double bond, and a carbonyl group, have emerged as a promising scaffold for the development of new anticonvulsants.[3][4] Extensive research has demonstrated their potent anticonvulsant activity in various preclinical models, often coupled with a remarkable lack of neurotoxicity.[5] This guide provides an in-depth technical overview of the discovery and preclinical development of novel enaminone anticonvulsants, intended for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

I. The Enaminone Scaffold: Synthesis and Structure-Activity Relationship (SAR)

The journey to identify potent enaminone anticonvulsants begins with their chemical synthesis and a systematic exploration of their structure-activity relationships (SAR). The versatility of the enaminone scaffold allows for facile chemical modifications, enabling the generation of diverse compound libraries for screening.

A. General Synthesis of Enaminone Derivatives

Enaminones are typically synthesized through the condensation of a β-dicarbonyl compound with a primary or secondary amine.[5] This straightforward reaction allows for the introduction of a wide variety of substituents on the amine nitrogen and the carbon backbone, providing a rich chemical space for SAR studies.

A common synthetic route involves the reaction of a cyclic β-dicarbonyl precursor, such as dimedone or 1,3-cyclohexanedione, with a diverse range of amines, including substituted anilines, benzylamines, and heterocyclic amines.[5][6] The choice of reactants is guided by the desire to modulate the electronic and lipophilic properties of the final enaminone, which are critical determinants of its anticonvulsant activity and pharmacokinetic profile.[7]

B. Deciphering the Structure-Activity Relationship (SAR)

Systematic modifications of the enaminone structure have revealed key determinants for anticonvulsant potency. Free-Wilson analysis and other quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding these relationships.[5]

Key SAR insights include:

-

The Nature of the Amino Group: The substituent on the nitrogen atom plays a crucial role. Aryl-substituted enaminones, particularly those with electron-withdrawing or lipophilic groups on the aromatic ring, often exhibit enhanced anticonvulsant activity.[7][8] For instance, para-substituted analogs with chloro, bromo, or trifluoromethoxy groups have shown significant potency.[5][7]

-

The Cyclic Backbone: The nature of the cyclic β-dicarbonyl precursor also influences activity. Modifications to the ring size and substitution patterns can impact the overall conformation and receptor binding of the molecule.

-

Metabolic Considerations: Research has indicated that some enaminone esters may act as prodrugs, being converted to their active, decarboxylated metabolites in the brain.[9] This highlights the importance of considering metabolic stability and the potential for active metabolites during the drug design process.

The logical progression of SAR studies is depicted in the workflow below:

II. Preclinical Evaluation: A Two-Pronged Approach to Efficacy and Safety

The preclinical evaluation of novel enaminone anticonvulsants relies on a battery of well-established in vivo models that assess both anticonvulsant efficacy and potential neurotoxicity. The two most widely used and predictive models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure test.[10][11]

A. The Maximal Electroshock (MES) Test: A Model for Generalized Tonic-Clonic Seizures

The MES test is considered a reliable model for generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[12][13] The seizure is induced by a brief electrical stimulus delivered via corneal or auricular electrodes, resulting in a characteristic tonic hindlimb extension.[12][14] The abolition of this tonic hindlimb extension is the primary endpoint, indicating the anticonvulsant activity of the test compound.[12][13]

The rationale for using the MES test lies in its ability to identify drugs that are effective against the most severe type of generalized seizures. Many established AEDs, such as phenytoin and carbamazepine, are active in this model.

-

Animal Preparation: Male albino mice (20-25 g) are acclimated to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[14]

-

Drug Administration: The test compound, a vehicle control, and a positive control (e.g., phenytoin) are administered via the desired route (e.g., intraperitoneally or orally).[13] The test is conducted at the predetermined time of peak effect of the compound.[13]

-

Seizure Induction:

-

Observation and Endpoint: The animal is immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[13] Abolition of this phase is considered protection.

-

Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50) is calculated.

B. The Pentylenetetrazole (PTZ) Seizure Test: A Model for Absence and Myoclonic Seizures

The subcutaneous pentylenetetrazole (PTZ) test is used to identify compounds effective against clonic seizures, which are thought to mimic absence and myoclonic seizures in humans.[10] PTZ is a GABA-A receptor antagonist that, when administered at a convulsive dose, induces characteristic clonic spasms.[11][15] The absence of these clonic seizures for a defined period after PTZ injection indicates the anticonvulsant activity of the test compound.[11]

The use of the PTZ model is complementary to the MES test, as it identifies compounds with a different mechanistic profile, often those that enhance GABAergic inhibition.

-

Animal Preparation: Similar to the MES test, male mice are acclimated prior to the experiment.

-

Drug Administration: The test compound, vehicle, and a positive control (e.g., ethosuximide) are administered.

-

Seizure Induction: A convulsive dose of PTZ (e.g., 85 mg/kg for mice) is administered subcutaneously.[11]

-

Observation and Endpoint: Animals are observed for a period of 30 minutes for the presence of clonic seizures, characterized by clonus of the whole body lasting for more than 5 seconds.[11] The absence of such seizures indicates protection.

-

Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.

The overall workflow for the preclinical screening of enaminone anticonvulsants is illustrated below:

C. Neurotoxicity Assessment

A crucial aspect of preclinical evaluation is the assessment of potential neurotoxicity. A common method is the rotarod test, which evaluates motor coordination and neurological deficit.[16] The dose at which a compound causes motor impairment (TD50) is determined and compared to its anticonvulsant efficacy (ED50) to calculate the protective index (PI = TD50/ED50). A high protective index is a desirable characteristic for a potential AED, indicating a wide therapeutic window.[5]

III. Elucidating the Mechanism of Action: Beyond the Black Box

While the precise molecular targets of all enaminone anticonvulsants are not fully elucidated, research points towards several potential mechanisms of action that contribute to their anticonvulsant effects.

A. Modulation of GABAergic Neurotransmission

One of the leading hypotheses is that enaminones enhance GABA-mediated inhibitory neurotransmission.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Studies have shown that some anticonvulsant enaminones can depress excitatory synaptic transmission by increasing extracellular GABA levels.[3] This suggests a potential interaction with GABA transporters or enzymes involved in GABA metabolism.

B. Interaction with Voltage-Gated Sodium Channels

Another proposed mechanism is the blockade of voltage-gated sodium channels.[7][17] These channels are essential for the initiation and propagation of action potentials. By blocking these channels, enaminones may reduce neuronal excitability and limit the spread of seizure activity.[18] Binding studies have shown that some active enaminones can interact with the batrachotoxin binding site on sodium channels.[7]

The potential dual mechanism of action, involving both GABAergic enhancement and sodium channel blockade, could contribute to the broad spectrum of anticonvulsant activity observed for some enaminones.

The proposed mechanisms of action are summarized in the following diagram:

IV. Data Presentation: Quantitative Analysis of Anticonvulsant Activity

For effective comparison and decision-making, quantitative data from preclinical studies should be summarized in a clear and structured format. The following table provides an example of how to present anticonvulsant activity and neurotoxicity data for a series of novel enaminone analogs.

| Compound ID | MES ED50 (mg/kg, i.p.) | PTZ ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |

| ENM-001 | 15.2 | > 100 | 150 | 9.9 |

| ENM-002 | 8.5 | 45.1 | 120 | 14.1 |

| ENM-003 | 22.0 | 30.5 | > 200 | > 9.1 |

| Phenytoin | 9.5 | > 100 | 68 | 7.2 |

| Ethosuximide | > 100 | 130 | > 400 | > 3.1 |

Data are hypothetical and for illustrative purposes only.

V. Conclusion and Future Directions

Enaminones represent a highly promising class of compounds for the development of novel anticonvulsant therapies. Their synthetic accessibility, amenability to structural modification, potent anticonvulsant activity in predictive preclinical models, and often favorable safety profiles make them attractive candidates for further investigation.

Future research in this area should focus on:

-

Elucidation of Precise Molecular Targets: Utilizing advanced techniques such as chemoproteomics and cryo-electron microscopy to definitively identify the binding sites and molecular targets of the most potent enaminone anticonvulsants.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their oral bioavailability, brain penetration, and metabolic stability.

-

Evaluation in Chronic Epilepsy Models: Testing the most promising candidates in more complex, chronic models of epilepsy, such as kindling models, to assess their long-term efficacy and potential disease-modifying effects.[15]

-

Exploration of Novel Chemical Space: Expanding the diversity of the enaminone library to include novel heterocyclic and polycyclic systems to uncover new SAR trends and potentially identify compounds with unique mechanistic profiles.

By adopting a rigorous and integrated approach that combines synthetic chemistry, preclinical pharmacology, and mechanistic biology, the full therapeutic potential of enaminone anticonvulsants can be realized, offering hope for patients with epilepsy who are in desperate need of new and more effective treatment options.

References

-

Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., Nicholson, J. M., & Scott, K. R. (1992). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 35(15), 2798–2805. [Link]

-

National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

-

Al-majeed, Z. H., Al-azzawi, A. M., & Al-shamaa, A. A. (2021). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 14(9), 894. [Link]

-

JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

-

InVivo Biosystems. (n.d.). Epilepsy. Retrieved from [Link]

-

Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

-

Kombian, S. B., Edafiogho, I. O., & Ananthalakshmi, K. V. V. (2004). Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels. British Journal of Pharmacology, 142(8), 1337–1346. [Link]

-

Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]

-

Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Animal Models of Neurological Disorders (pp. 31-48). Springer, New York, NY. [Link]

-

Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Retrieved from [Link]

-

Eddington, N. D., Cox, D. S., Khurana, M., Salama, N. N., Stables, J. P., Harrison, S. J., ... & Scott, K. R. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. European Journal of Medicinal Chemistry, 38(1), 49-63. [Link]

-

Ambrósio, A. F., Soares-da-Silva, P., Carvalho, C. M., & Carvalho, A. P. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 145, 1-13. [Link]

-

Inotiv. (n.d.). Epilepsy. Retrieved from [Link]

-

ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. Retrieved from [Link]

-

Durairaj, B., & Manish, R. (2019). Zebrafish: An In Vivo Model For The Study Of Therapeutic Targets Of Epilepsy. NeuroRegulation, 6(4), 186-194. [Link]

-

Edafiogho, I. O., Scott, K. R., Moore, J. A., Farrar, V. A., & Nicholson, J. M. (1995). Synthesis and Anticonvulsant Activity of Enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and Polysubstituted Anilino Compounds, Sodium Channel Binding Studies, and Toxicity Evaluations. Journal of Medicinal Chemistry, 38(20), 4023-4029. [Link]

-

Löscher, W., & Schmidt, D. (2011). Screening methods for the evaluation of antiepileptic drugs. Epilepsy & Behavior, 22(1), 1-13. [Link]

-

Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]

-

Jiménez-Vázquez, H. A., Guevara-Salazar, J. A., & Quintana-Zavala, D. (2024). Synthesis, Theoretical Study, and Anticonvulsant Evaluation of N-Arylenaminones. Chemistry & Biodiversity, 21(5), e202400056. [Link]

-

Slideshare. (n.d.). Anti epileptic screening model. Retrieved from [Link]

-